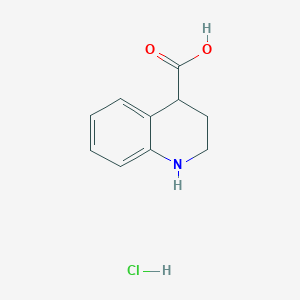

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride

Description

Historical Context and Discovery Chronology

The synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride emerged from broader investigations into heterocyclic chemistry during the mid-20th century. Early work on quinoline derivatives, such as the Pfitzinger reaction (discovered in 1886 by Wilhelm Pfitzinger), provided foundational methods for synthesizing quinoline-4-carboxylic acids. The hydrogenation of quinoline scaffolds to produce tetrahydroquinolines gained prominence in the 1950s, driven by interest in their bioactive potential.

The specific hydrochloride salt form was first reported in patent literature during the 1990s, where it served as an intermediate in pharmaceutical syntheses. A notable advancement occurred in 2020, when a Chinese patent detailed a multi-step synthesis route involving bromination of isatin derivatives, decarboxylation, and esterification, followed by palladium-catalyzed amination to produce 7-hydroxyquinoline-4-carboxylic acid precursors. This work demonstrated the compound’s versatility as a synthetic building block for complex heterocycles.

Structural Classification Within Heterocyclic Chemistry

This compound belongs to two structural classes:

The tetrahydroquinoline core distinguishes it from fully aromatic quinolines (e.g., quinoline-4-carboxylic acid) and partially saturated analogs like tetrahydroisoquinolines. The hydrochloride salt enhances solubility in polar solvents, making it preferable for synthetic applications.

Academic Significance in Organic and Medicinal Chemistry

This compound has three primary roles in research:

1. Synthetic Intermediate :

- Serves as a precursor for bioactive molecules via functionalization at C4 (carboxylic acid) and nitrogen.

- Used in palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups.

2. Pharmacophore Development :

- The tetrahydroquinoline scaffold mimics natural alkaloids, enabling drug discovery for neurological and oncological targets.

- Derivatives exhibit MCL-1 inhibition (apoptosis regulation) and CDK5/p25 interaction (neurodegeneration).

3. Methodological Innovation :

Contemporary Research Trends and Knowledge Gaps

Current Directions :

- Catalytic Asymmetric Synthesis : Development of ruthenium- and iridium-based catalysts for enantioselective hydrogenation of quinoline-4-carboxylic acids.

- Targeted Drug Design : Optimization of 1-sulfonylated analogs as MCL-1 inhibitors (IC₅₀ < 100 nM in recent studies).

- Green Chemistry : Solvent-free Pfitzinger reactions using microwave irradiation to synthesize quinoline-4-carboxylic acid derivatives.

Unresolved Challenges :

- Limited data on the compound’s conformational dynamics in solution-phase NMR studies.

- Need for scalable synthetic routes avoiding toxic reagents (e.g., nitrobenzene in decarboxylation steps).

- Underexplored potential in photopharmacology due to the tetrahydroquinoline core’s UV absorption properties.

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQYMCHUWGHIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552782 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131753-22-5 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrially Relevant Preparation Method Based on Isatin Derivatives

A pioneering and industrially scalable method for preparing quinoline-4-carboxylic acid derivatives, including 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride, involves a sequence starting from isatin derivatives . This method is characterized by:

- Use of inexpensive and readily available raw materials

- Mild reaction conditions

- High yields and stable processes suitable for scale-up

The synthetic route comprises the following key steps with detailed reaction conditions and yields:

| Step | Reaction Description | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ring-opening condensation of isatin with acetone under basic conditions | NaOH (or other strong base), water, reflux 10 h, pH adjusted to 5-6 | 2-toluquinoline-4-carboxylic acid | 99 | High purity, mp 238-240 °C |

| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | Heat at 95-105 °C for 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85 | Yellow solid, mp 294-295 °C |

| 3 | Dehydration under acid anhydride conditions | Diacetyl oxide, 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid | 93.4 | High purity, mp 295-296 °C |

| 4 | Oxidation of vinyl group to dicarboxylic acid | KMnO4 in NaOH, 35-45 °C, 2-8 h, acidify to pH 1-2 | Quinoline-2,4-dicarboxylic acid | 94 | Yellow solid, mp 245-246 °C |

| 5 | Decarboxylation via reflux in m-xylene | Reflux 2 h, cooling and filtration | Cinchonic acid (quinoline-4-carboxylic acid) | 57 | Pale yellow powder, mp 254-257 °C |

This sequence efficiently converts isatin to quinoline-4-carboxylic acid derivatives, which can be further modified to yield the tetrahydroquinoline-4-carboxylic acid hydrochloride salt by subsequent hydrogenation and salt formation steps.

Summary Table of Preparation Method

| Preparation Stage | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Key Features |

|---|---|---|---|---|---|

| 1. Ring-opening condensation | Isatin | NaOH, acetone, reflux 10 h, pH 5-6 | 2-toluquinoline-4-carboxylic acid | 99 | High yield, mild conditions |

| 2. Addition reaction | 2-toluquinoline-4-carboxylic acid | Phenyl aldehyde, 95-105 °C, 3 h | 2-vinyl-4-quinoline carboxylic acid hydrate | 85 | Efficient condensation |

| 3. Dehydration | 2-vinyl-4-quinoline carboxylic acid hydrate | Diacetyl oxide, 120 °C, 5 h | 2-vinyl-4-quinoline carboxylic acid | 93.4 | Acid anhydride mediated dehydration |

| 4. Oxidation | 2-vinyl-4-quinoline carboxylic acid | KMnO4, NaOH, 35-45 °C, 5 h | Quinoline-2,4-dicarboxylic acid | 94 | Selective oxidation |

| 5. Decarboxylation | Quinoline-2,4-dicarboxylic acid | m-xylene, reflux 2 h | Cinchonic Acid (quinoline-4-carboxylic acid) | 57 | Industrially viable |

Key Research Findings and Advantages

- The method uses cheap and readily available raw materials such as isatin and acetone.

- Reaction conditions are mild and controllable , reducing side reactions and impurities.

- The process is scalable and stable , suitable for industrial production.

- Yields are generally high (85–99%) except for the decarboxylation step, which is moderate (57%) but acceptable for scale-up.

- The final tetrahydroquinoline hydrochloride can be obtained by subsequent catalytic hydrogenation and acidification , leveraging known selective reduction methods.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroquinoline derivatives, and various substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

THQCA is increasingly recognized for its role in the development of pharmaceutical agents. It serves as a vital intermediate in synthesizing compounds targeting neurological disorders and infections. Notably, derivatives of THQCA have shown potential as neuroprotective agents and anti-inflammatory drugs:

- Neuropharmacology : Research indicates that THQCA derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. For instance, studies have demonstrated its efficacy in protecting neuronal cells from apoptosis induced by oxidative damage .

- Antimicrobial Activity : THQCA has been evaluated for its antimicrobial properties against various pathogens, including Candida albicans and Mycobacterium tuberculosis. A study reported that certain THQCA derivatives displayed significant inhibition against these microorganisms, suggesting their potential as therapeutic agents .

Biochemical Research

In biochemical research, THQCA is utilized to study enzyme inhibition and receptor interactions. Its structural similarity to neurotransmitters allows researchers to explore its effects on various biological pathways:

- Enzyme Inhibition : THQCA derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, certain compounds derived from THQCA were shown to inhibit the activity of enzymes related to inflammation and cancer progression .

- Receptor Interaction Studies : The compound's interactions with neurotransmitter receptors have been studied to understand its pharmacological effects better. This research aids in the design of more effective drugs targeting these receptors.

Material Science

THQCA is also explored in material science for its potential to create novel polymers and materials. Its unique chemical structure contributes to enhanced properties such as durability and flexibility:

- Polymer Development : Researchers are investigating the incorporation of THQCA into polymer matrices to develop materials with improved mechanical properties. These materials could be useful in various industrial applications, including coatings and composites .

Analytical Chemistry

In analytical chemistry, THQCA serves as a standard compound in chromatographic methods. Its use enables accurate quantification of related compounds in complex mixtures:

- Chromatographic Standards : The compound is employed as a reference standard in high-performance liquid chromatography (HPLC) to ensure the reliability of analytical results when measuring related tetrahydroquinoline derivatives .

Case Study 1: Neuroprotective Effects

A study conducted by Li et al. demonstrated that THQCA derivatives could significantly protect neuronal cells from oxidative stress-induced apoptosis. The research highlighted the compound's potential as a neuroprotective agent in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Research published on the synthesis of 2-arylquinoline 4-carboxylic acid analogs indicated that some derivatives exhibited potent antimicrobial activity against Mycobacterium tuberculosis. This finding underscores the importance of THQCA as a scaffold for developing new antitubercular agents .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Hydrochloride (CAS: 1841081-68-2)

- Structural Difference: The nitrogen atom is positioned in the isoquinoline ring system (position 2) rather than the quinoline system (position 1).

- Molecular Formula: C₁₀H₁₂ClNO₂ (identical to the target compound).

- Properties : Similar molecular weight (213.66 g/mol) but distinct stereoelectronic properties due to ring topology. This affects binding affinity in biological systems .

1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid Hydrochloride (CAS: 1187931-92-5)

- Note: A discrepancy exists in the evidence: CAS 1187931-92-5 is ambiguously assigned to both 3- and 4-carboxylic acid derivatives in different sources . Assuming typographical errors, the 3-carboxylate analog would differ in the carboxylic acid position, altering hydrogen-bonding interactions and solubility .

Substituted Derivatives

7-Nitro-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (CAS: Not Provided)

4-Oxo-1,4-Dihydroquinoline-3-carboxylic Acid Derivatives

- Example: 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 46 in ).

- Structural Difference : Contains a ketone (4-oxo) or thione (4-thioxo) group, replacing the saturated ring in the target compound.

- Applications: These derivatives are intermediates in kinase inhibitor synthesis, leveraging the electron-deficient quinoline core for target binding .

Functional Group Variations

Ester Derivatives (e.g., Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate)

- Modification : Carboxylic acid is esterified (e.g., methyl ester) or replaced with an acetamide group.

- Impact : Increased lipophilicity enhances membrane permeability but reduces water solubility. Such derivatives are common prodrug strategies .

Comparative Data Table

Key Research Findings

Synthetic Accessibility : The target compound and its analogs are synthesized via cyclization reactions (e.g., using thionyl chloride for acyl chloride formation) followed by hydrochloric acid salification .

Biological Relevance: Tetrahydroquinoline derivatives exhibit affinity for neurotransmitter receptors, making them candidates for neurological drug development .

Commercial Viability: The discontinuation of the target compound () contrasts with the availability of analogs like 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid HCl, suggesting market preferences for specific structural motifs .

Biological Activity

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinolines, which are characterized by a bicyclic structure containing a nitrogen atom. The carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

Anticancer Properties

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit promising anticancer activities. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) cell growth. One compound in particular showed significant antiproliferative activity by inducing oxidative stress and activating autophagy through the PI3K/AKT/mTOR signaling pathway .

Table 1: Antiproliferative Activity of Tetrahydroquinolinones

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 20d | 5.2 | Induces oxidative stress; activates autophagy |

| 11t | 10.0 | Bcl-2 inhibition; promotes apoptosis |

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been investigated for their neuroprotective effects. Some compounds have shown potential in slowing the onset of neurodegenerative diseases like Alzheimer's by inhibiting cholinesterase activity and reducing oxidative stress . This suggests that they may serve as leads in developing treatments for cognitive decline.

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Bcl-2 Family Proteins : Compounds derived from tetrahydroquinoline can bind to Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in malignant cells .

- Reactive Oxygen Species (ROS) : The modulation of ROS levels is a significant mechanism by which these compounds exert their anticancer effects. By increasing oxidative stress within cancer cells, they can trigger cell death pathways .

Case Studies

- Colorectal Cancer Study : A study synthesized several tetrahydroquinolinone derivatives and found that one compound significantly inhibited the growth of HCT-116 colorectal cancer cells at micromolar concentrations. It also affected the expression of proteins involved in cell proliferation and metastasis .

- Neuroprotection Research : Another research effort highlighted the neuroprotective properties of certain tetrahydroquinoline derivatives against oxidative damage in neuronal cells. These compounds were shown to enhance cell survival rates under stress conditions .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks, distinguishing regioisomers (e.g., 4-carboxylic vs. 6-carboxylic acid derivatives) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related tetrahydroquinoline derivatives .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Data Analysis

Discrepancies often arise from variations in:

- Purity : Impurities (e.g., regioisomers like 6-carboxylic acid derivatives) may skew pharmacological assays .

- Assay Conditions : Standardize cell-based vs. enzyme-linked assays (e.g., tissue-irrigating solutions vs. analgesic activity studies) .

- Structural Confirmation : Cross-validate results with independently synthesized batches and orthogonal characterization (e.g., HPLC purity >98%) .

What biological activities have been documented for tetrahydroquinoline-4-carboxylic acid derivatives?

Q. Basic Pharmacological Profile

- Tissue Irrigation : The hydrochloride salt is used in surgical solutions due to its solubility and low cytotoxicity .

- Analgesic Potential : Structural analogs (e.g., 2-methyl-5-hydroxy derivatives) exhibit morphine-like activity, though potency varies with substitution patterns .

- Antimicrobial Activity : Substituted quinolines show efficacy against phytopathogenic fungi and bacteria, suggesting agrochemical applications .

What strategies optimize multi-step synthesis yields while minimizing side reactions?

Q. Advanced Process Optimization

- Catalyst Screening : Transition metal catalysts (e.g., Ru or Ir complexes) improve selectivity in hydrogenation steps .

- Stepwise Purification : Intermediate isolation via flash chromatography or preparative HPLC reduces cumulative impurities .

- Green Chemistry : Solvent-free conditions or ionic liquids enhance reaction efficiency and sustainability .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced Stability Studies

- pH Sensitivity : The hydrochloride salt is stable in acidic buffers but may decarboxylate under alkaline conditions. Pre-formulation studies (e.g., accelerated stability testing at 40°C/75% RH) are recommended for biological assays .

- Thermal Degradation : Differential scanning calorimetry (DSC) identifies decomposition thresholds, guiding storage protocols (e.g., -20°C under inert gas) .

What computational methods support the rational design of tetrahydroquinoline-based analogs?

Q. Advanced Computational Approaches

- Docking Studies : Molecular docking with target proteins (e.g., opioid receptors) predicts binding affinities and guides functional group modifications .

- DFT Calculations : Density functional theory models optimize reaction pathways (e.g., hydrogenation energy barriers) and predict regioselectivity .

How can researchers address challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced Scale-Up Considerations

- Flow Chemistry : Continuous hydrogenation reactors improve safety and consistency compared to batch processes .

- Quality-by-Design (QbD) : Statistical modeling (e.g., Design of Experiments) identifies critical process parameters (CPPs) for reproducibility .

What are the ethical and regulatory considerations for preclinical studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.